molecular formula C7H13Cl2N3O B2714806 4-(Azetidin-3-yloxy)-1-methylpyrazole;dihydrochloride CAS No. 2305251-96-9

4-(Azetidin-3-yloxy)-1-methylpyrazole;dihydrochloride

Cat. No.: B2714806
CAS No.: 2305251-96-9
M. Wt: 226.1
InChI Key: PHVPCPPNRMHGGV-UHFFFAOYSA-N
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Description

4-(Azetidin-3-yloxy)-1-methylpyrazole;dihydrochloride is a heterocyclic compound that features both azetidine and pyrazole rings. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the azetidine ring, a four-membered nitrogen-containing heterocycle, and the pyrazole ring, a five-membered ring with two nitrogen atoms, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-3-yloxy)-1-methylpyrazole typically involves the formation of the azetidine ring followed by its attachment to the pyrazole moiety. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound.

Industrial Production Methods

Industrial production of 4-(Azetidin-3-yloxy)-1-methylpyrazole;dihydrochloride may involve large-scale synthesis using similar reaction pathways as described above. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-3-yloxy)-1-methylpyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the azetidine or pyrazole rings.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or other reactive sites on the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

4-(Azetidin-3-yloxy)-1-methylpyrazole;dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials and as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-yloxy)-1-methylpyrazole;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine and pyrazole rings can interact with active sites on enzymes, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-((Azetidin-3-yloxy)methyl)-1-ethyl-1H-pyrazole: Similar structure but with an ethyl group instead of a methyl group.

    Azetidine derivatives: Compounds containing the azetidine ring with various substituents.

    Pyrazole derivatives: Compounds containing the pyrazole ring with different functional groups.

Uniqueness

4-(Azetidin-3-yloxy)-1-methylpyrazole;dihydrochloride is unique due to the combination of the azetidine and pyrazole rings, which imparts distinct chemical properties and reactivity. This combination is less common compared to other heterocyclic compounds, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

4-(azetidin-3-yloxy)-1-methylpyrazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O.2ClH/c1-10-5-7(4-9-10)11-6-2-8-3-6;;/h4-6,8H,2-3H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVPCPPNRMHGGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)OC2CNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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